![molecular formula C14H12Cl2N2O4S B13366278 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C14H11Cl2NO4S It is characterized by the presence of a benzamide group linked to a sulfonylamino group, which is further substituted with dichloro and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 3,4-dichloro-2-methoxyaniline, undergoes a nucleophilic substitution reaction with a sulfonyl chloride derivative to form the sulfonylamino intermediate.
Amidation Reaction: The sulfonylamino intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-{[(3,4-Dichloro-2-hydroxyphenyl)sulfonyl]amino}benzamide.
Reduction: Formation of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzylamine.
Substitution: Formation of 2-{[(3,4-Dimethoxy-2-methoxyphenyl)sulfonyl]amino}benzamide.
Applications De Recherche Scientifique
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the dichloro and methoxy groups can enhance binding affinity through hydrophobic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
- 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzylamine
- 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzyl chloride
Uniqueness
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C14H12Cl2N2O4S |
|---|---|
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
2-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-22-13-11(7-6-9(15)12(13)16)23(20,21)18-10-5-3-2-4-8(10)14(17)19/h2-7,18H,1H3,(H2,17,19) |
Clé InChI |
WCGRFTUXOLRHOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)
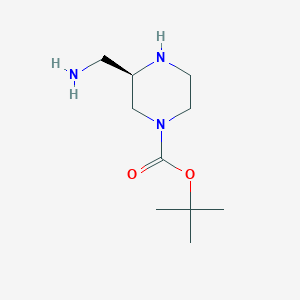
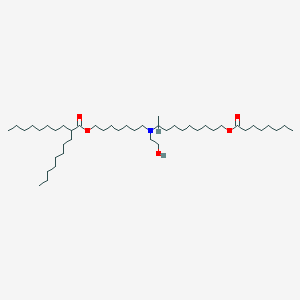
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
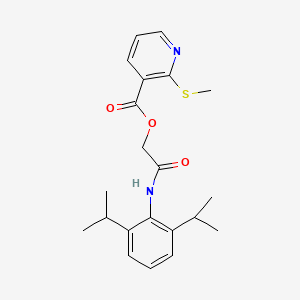
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)

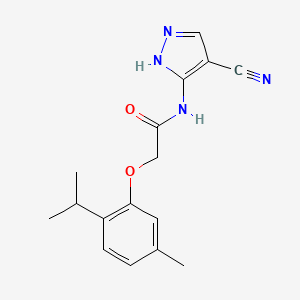
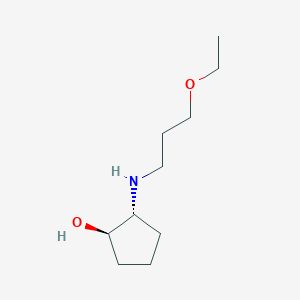
![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)

![2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B13366270.png)
